2,4-Dichloroquinazoline-7-carbonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4-Dichloroquinazoline-7-carbonitrile involves the reaction of ortho-aminobenzoic acid with potassium cyanate to form 2,4-quinazoline diones. This intermediate is then chlorinated using a chlorinating agent to yield this compound . The reaction conditions typically involve:
Step 1: Reaction of ortho-aminobenzoic acid with potassium cyanate in water at a temperature range of 20-100°C and a pH of 9-12.
Step 2: Chlorination of 2,4-quinazoline diones using a fatty amine as a solvent.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of non-toxic solvents and accessible raw materials makes this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloroquinazoline-7-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced under specific conditions to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form quinazoline derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are employed.
Major Products
Scientific Research Applications
2,4-Dichloroquinazoline-7-carbonitrile is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules.
Medicine: The compound is a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2,4-Dichloroquinazoline-7-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of quinazoline have been shown to inhibit tyrosine kinases, which are involved in various signaling pathways in cancer cells . The compound binds to the ATP-binding site of the kinase, thereby inhibiting its activity and blocking signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloroquinazoline
- 2,4-Dichloro-7-quinazolinecarbonitrile
- 4-dichloroquinazoline-7-carbonitrile
Uniqueness
2,4-Dichloroquinazoline-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to serve as a versatile building block in organic synthesis makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2,4-dichloroquinazoline-7-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2N3/c10-8-6-2-1-5(4-12)3-7(6)13-9(11)14-8/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCHPTOMKJWDMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=C(N=C2Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681054 | |
Record name | 2,4-Dichloroquinazoline-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864292-40-0 | |
Record name | 2,4-Dichloroquinazoline-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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